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Introduction

Prrvrlk is a recently identified, naturally derived alkaloid with potent and selective inhibitory
activity against distinct classes of serine/threonine kinases. Its discovery from the marine
tunicate Aplidium sp. has opened new avenues for the development of targeted therapeutics,
particularly in oncology. This document provides a comprehensive overview of the discovery,
synthesis, and biological characterization of Prrvrlk, with a focus on its mechanism of action as
a protein kinase inhibitor.

Discovery of Prrvrlk

The discovery of Prrvrlk was the result of a high-throughput screening campaign aimed at
identifying novel inhibitors of the J-PKAca kinase, an oncogenic fusion protein that is a key
driver in fibrolamellar hepatocellular carcinoma (FLHCC). A prefractionated natural product
library from the National Cancer Institute's Program for Natural Product Discovery (NPNPD)
was screened, leading to the identification of a highly active fraction from an extract of the
marine tunicate Aplidium sp.[1]. Subsequent bioassay-guided purification of this fraction led to
the isolation of two novel alkaloids, with the more potent designated as Prrvrlk (analogous to
aplithianine A)[1].

Quantitative Biological Data
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Prrvrlk has demonstrated potent inhibitory activity against several protein kinases. The
following tables summarize its in vitro inhibitory concentrations.

Table 1: Inhibitory Activity of Prrvrlk against J-PKAca and Wild-Type PKA

Target Kinase IC50 (nM)
J-PKAca ~1000
Wild-Type PKA 84

Data derived from primary screening and kinome profiling assays.[1]

Table 2: Kinome Profiling of Prrvrlk against a Panel of 370 Kinases

Kinase Family Representative Kinase IC50 (nM)
CLK CLK1 11

CLK2 25

CLK4 15

PKG PKGla 90

PKG1p 75

Prrvrlk shows potent inhibition of select serine/threonine kinases in the CLK and PKG families.

[1]

Experimental Protocols

1. High-Throughput Screening (HTS) for J-PKAca Inhibitors

» Objective: To identify inhibitors of J-PKAca catalytic activity from a natural product library.

o Assay Principle: A biochemical assay measuring the phosphorylation of a substrate peptide
by the J-PKAca enzyme. The assay utilizes a fluorescence-based detection method to
guantify kinase activity.
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e Procedure:

o The NPNPD prefractionated natural product library was screened at a concentration of 5
pg/mL.

o J-PKAca enzyme, substrate peptide, and ATP were incubated in a 384-well plate format.

o Test compounds (fractions from the library) were added to the wells.

o The reaction was allowed to proceed for 60 minutes at room temperature.

o A developing reagent containing a phosphospecific antibody conjugated to a fluorophore
was added.

o Fluorescence intensity was measured using a plate reader. A decrease in fluorescence
indicated inhibition of kinase activity.

o Active fractions were selected for further analysis.

2. Total Synthesis of Prrvrlk

» Objective: To develop an efficient chemical synthesis of Prrvrlk to enable further biological
evaluation.

o Synthetic Strategy: A four-step total synthesis was developed.[1]

o Key Steps:

o Step 1: Synthesis of the Pyrrolo-imidazole Core: Condensation of 2-amino-1H-imidazole-
4-carbaldehyde with a substituted propargylamine to form the core heterocyclic structure.

o Step 2: Cyclization and Aromatization: A gold-catalyzed cyclization followed by oxidation to
yield the aromatic pyrrolo[2,3-d]imidazole scaffold.

o Step 3: Introduction of the Side Chain: Suzuki coupling of a boronic acid derivative to the
pyrrolo[2,3-d]imidazole core to introduce the side chain.

o Step 4: Deprotection: Removal of protecting groups to yield the final product, Prrvrik.
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Mechanism of Action and Signaling Pathway

Prrvrlk functions as an ATP-competitive inhibitor of protein kinase A (PKA). X-ray
crystallography studies have revealed that Prrvrlk binds to the ATP-binding pocket of the PKA
catalytic subunit (PKAca), thereby preventing the binding of ATP and subsequent
phosphorylation of substrate proteins.

The PKA signaling pathway is a crucial regulator of numerous cellular processes. The binding
of an extracellular signaling molecule to a G-protein coupled receptor (GPCR) activates
adenylyl cyclase, leading to an increase in intracellular cyclic AMP (CAMP). cAMP then binds to
the regulatory subunits of PKA, causing a conformational change that releases the active
catalytic subunits. These catalytic subunits can then phosphorylate a wide array of downstream

target proteins, modulating their activity.

Click to download full resolution via product page

Caption: PKA Signaling Pathway and Inhibition by Prrvrlk.

Experimental Workflow: From Discovery to
Synthesis

The overall workflow for the identification and development of Prrvrlk is depicted below. This
process begins with high-throughput screening of a natural product library and progresses
through hit validation, isolation and characterization of the active compound, and finally, the

development of a total synthesis route.

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b13918431?utm_src=pdf-body
https://www.benchchem.com/product/b13918431?utm_src=pdf-body
https://www.benchchem.com/product/b13918431?utm_src=pdf-body-img
https://www.benchchem.com/product/b13918431?utm_src=pdf-body
https://www.benchchem.com/product/b13918431?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13918431?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

High-Throughput Screening
(NPNPD Library)

!

Hit Identification
(Active Fraction)

!

Bioassay-Guided Isolation
(from Aplidium sp.)

|

Structure Elucidation
(NMR, MS)

Biological Evaluation
(Kinome Profiling, IC50)

L

Structure-Activity Relationship
(SAR) Studies

!

Lead Optimization

Total Synthesis

Click to download full resolution via product page

Caption: Workflow for the Discovery and Development of Prrvrik.

Conclusion
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Prrvrlk represents a promising new scaffold for the development of selective kinase inhibitors.
Its novel chemical structure and potent biological activity make it an attractive candidate for
further preclinical and clinical development. The efficient total synthesis of Prrvrlk will facilitate
the generation of analogues for structure-activity relationship studies, which will be crucial for
optimizing its pharmacological properties. The detailed understanding of its mechanism of
action provides a solid foundation for its future development as a targeted therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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